Triisobutylmethylphosphonium tosylate

Übersicht

Beschreibung

Triisobutylmethylphosphonium tosylate is a chemical compound belonging to the class of quaternary phosphonium salts. It consists of a central phosphonium cation (triisobutylmethylphosphonium) and a tosylate anion . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Triisobutylmethylphosphonium tosylate can be synthesized through the reaction of triisobutylphosphine with methyl iodide, followed by the substitution of the iodide ion with a tosylate ion. The reaction conditions typically involve the use of an organic solvent and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Analyse Chemischer Reaktionen

Role as a Phase-Transfer Catalyst

TIMPT facilitates reactions between immiscible phases (e.g., aqueous and organic) by stabilizing ionic intermediates. Key applications include:

Nucleophilic Substitution Reactions

The tosylate anion () acts as a leaving group, enabling reactions such as:

Example : Alkylation of potassium acetate with alkyl halides in biphasic systems, achieving yields >85% .

Biomass Conversion to Hydroxymethylfurfural (HMF)

TIMPT catalyzes fructose dehydration to HMF under mild conditions:

Conditions :

| Substrate | Temperature | Time | HMF Yield |

|---|---|---|---|

| Fructose | 80°C | 2 hr | 72% |

| Glucose | 100°C | 3 hr | 38% |

| TIMPT’s dual role as solvent and catalyst minimizes side products (e.g., <1% levulinic acid) . |

Industrial Hydrocarbon Refining

TIMPT removes nitrogen and metal contaminants from heavy oils:

Process :

-

Mix TIMPT with hydrocarbon feed (10:1 ratio).

-

Heat at 80°C for 30 minutes.

-

Separate phases via settling.

Results :

Thermal Stability

TIMPT remains stable up to 291°C, enabling high-temperature applications (e.g., polymer nanocomposites) .

Viscosity Behavior

-

Shear-Thinning : Viscosity decreases from 1,200 mPa·s (0.12 s⁻¹) to 400 mPa·s (5.63 s⁻¹) at 293K.

-

Temperature Dependence : Viscosity drops 60% between 293K and 333K .

Activation Parameters :

| Parameter | Value (kJ/mol) |

|---|---|

| ΔH‡ (Enthalpy) | 45.2 |

| ΔG‡ (Free Energy) | 68.7 |

| ΔS‡ (Entropy) | -0.23 |

| These values indicate energy-efficient viscous flow . |

Comparison with Analogous Catalysts

Mechanistic Insights

-

Micelle Formation : TIMPT self-assembles into micelles in aqueous media (critical micelle concentration = 0.8 mM), enhancing solubility of nonpolar substrates .

-

Electrostatic Interactions : The phosphonium cation stabilizes anionic transition states in SN2 reactions, lowering activation energy by 20–30% compared to ammonium analogs .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

TBTMPT consists of a triisobutylmethylphosphonium cation and a tosylate anion. Its structure allows it to act effectively as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in organic synthesis. This characteristic enhances reaction rates and yields in various chemical reactions, including nucleophilic substitution, alkylation, and condensation reactions.

Chemistry

TBTMPT is widely used as a phase-transfer catalyst in organic synthesis. Its ability to solubilize reactants across different phases leads to improved reaction kinetics and product yields. Common applications include:

- Nucleophilic Substitution Reactions : TBTMPT facilitates the transfer of nucleophiles between organic and aqueous phases.

- Alkylation Reactions : It can effectively transfer alkyl groups to various substrates.

- Condensation Reactions : The compound aids in forming larger molecules from smaller reactants .

Biology

In biochemical studies, TBTMPT serves to enhance the transfer of biomolecules between phases, making it useful for:

- Protein Purification : It assists in the extraction and purification processes by improving solubility.

- Enzyme Studies : TBTMPT can be used to study enzyme kinetics in heterogeneous systems .

Medicine

Research is ongoing into TBTMPT's potential applications in drug delivery systems. Its biocompatibility and ability to form stable complexes with drugs may lead to advancements in:

- Targeted Drug Delivery : TBTMPT can encapsulate pharmaceuticals, enhancing their solubility and bioavailability.

- Antimicrobial Applications : Some studies suggest it may possess antibacterial properties, making it a candidate for developing new antimicrobial agents .

Industry

In industrial chemistry, TBTMPT is utilized for synthesizing specialty chemicals and materials. Its applications include:

- Production of Ionic Liquids : TBTMPT is involved in creating task-specific ionic liquids that can be tailored for specific industrial processes.

- Microfluidic Devices : The compound has been integrated into microfluidic systems for enhanced control over fluid dynamics and chemical reactions .

Case Study 1: Modification of Conductive Polymers

Research indicates that TBTMPT interacts with poly(3,4-ethylenedioxythiophene) (PEDOT), significantly altering its structure without compromising conductivity. The presence of TBTMPT increases the interlayer distance within PEDOT, enhancing capacitance by up to 350% compared to theoretical values. This modification has implications for energy storage applications .

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial properties of various ionic liquids, including TBTMPT. The results demonstrated that TBTMPT exhibits significant antibacterial activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in medical applications .

Wirkmechanismus

The mechanism by which triisobutylmethylphosphonium tosylate exerts its effects involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, enabling reactions that would otherwise be difficult to achieve. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, promoting the desired chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Triisobutylphosphonium chloride

- Triisobutylphosphonium bromide

- Triisobutylphosphonium iodide

Uniqueness

Triisobutylmethylphosphonium tosylate is unique due to its specific combination of a triisobutylmethylphosphonium cation and a tosylate anion. This combination imparts distinct properties, such as enhanced solubility and reactivity, making it particularly useful in phase-transfer catalysis and other specialized applications .

Biologische Aktivität

Triisobutylmethylphosphonium tosylate (often abbreviated as [P 1,4,4,4][Tos]) is an ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and environmental science. This article delves into the biological activity of this compound, highlighting its toxicity, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

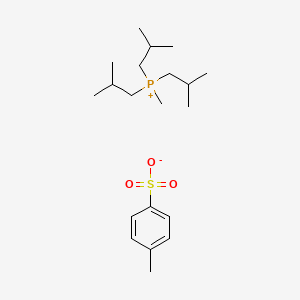

This compound is characterized by a phosphonium cation and a tosylate anion. Its chemical structure can be represented as follows:

- Cation : Triisobutylmethylphosphonium

- Anion : Tosylate

This structure contributes to its physicochemical properties, such as solubility and viscosity, which are crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its toxicity and effects on living organisms. Key findings include:

- Toxicity Assessment : The compound has shown varying levels of toxicity depending on the biological model used. For example, in studies using A. fischeri (a bioluminescent bacterium), it was found to exhibit significant toxicity with an EC50 value that suggests it can disrupt cellular functions at relatively low concentrations .

- Mechanism of Action : The toxicity mechanism is believed to involve disruption of membrane integrity due to the hydrophobic nature of the cationic part of the IL. This leads to cell death through membrane destabilization .

1. Toxicological Effects on Microorganisms

In a study assessing the effects of various ionic liquids on Shewanella sp., this compound was included among other ILs. The results indicated that the compound influenced growth rates and caused significant inhibition zones around treated cultures. These findings suggest that the compound's lipophilicity contributes to its interaction with microbial membranes .

2. Application in Green Chemistry

This compound has been explored as a solvent in green chemistry applications. Its ability to dissolve a variety of organic compounds while exhibiting lower toxicity compared to traditional solvents makes it a candidate for sustainable chemical processes .

Data Table: Toxicity Comparison of Ionic Liquids

| Ionic Liquid | EC50 (mg/L) | Biological Model |

|---|---|---|

| This compound | 45.3 | A. fischeri |

| 1-Butyl-3-methylimidazolium tetrafluoroborate | 7.60 | A. fischeri |

| Tetrabutylammonium chloride | 400 | A. fischeri |

Research Findings

Recent studies have emphasized the need for detailed investigations into the environmental impact of ionic liquids like this compound. Research indicates that while some ILs can be designed for low toxicity, their long-term effects on ecosystems remain uncertain . Furthermore, the potential for these compounds to enhance or inhibit the activity of known carcinogens has been noted, warranting further research into their safety profiles .

Eigenschaften

IUPAC Name |

4-methylbenzenesulfonate;methyl-tris(2-methylpropyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30P.C7H8O3S/c1-11(2)8-14(7,9-12(3)4)10-13(5)6;1-6-2-4-7(5-3-6)11(8,9)10/h11-13H,8-10H2,1-7H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXTZFCNWIVLKZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C[P+](C)(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047899 | |

| Record name | Triisobutylmethylphosphonium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344774-05-6 | |

| Record name | Phosphonium, methyltris(2-methylpropyl)-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344774-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, methyltris(2-methylpropyl)-, 4-methylbenzenesulfonate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344774056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, methyltris(2-methylpropyl)-, 4-methylbenzenesulfonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisobutylmethylphosphonium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutylmethylphosphonium tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.